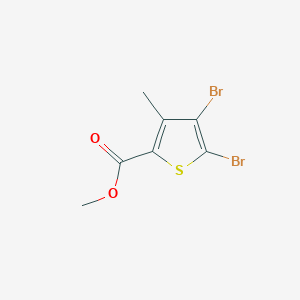

Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4,5-dibromo-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O2S/c1-3-4(8)6(9)12-5(3)7(10)11-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCQDITXZPVXGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1Br)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695150 | |

| Record name | Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648412-53-7 | |

| Record name | Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate

Introduction and Strategic Overview

Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate is a highly functionalized heterocyclic compound, serving as a valuable building block in the fields of medicinal chemistry and materials science. Its polysubstituted thiophene core, featuring bromine atoms at the C4 and C5 positions, provides reactive handles for further chemical transformations, such as cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide provides a detailed examination of the synthetic route to this target molecule, starting from the commercially available precursor, Methyl 3-methylthiophene-2-carboxylate. The core of this synthesis lies in the electrophilic aromatic substitution, specifically, a double bromination of the thiophene ring. We will delve into the mechanistic underpinnings of this reaction, provide a robust and validated experimental protocol, and present the necessary data for successful replication in a research setting.

Synthetic Strategy & Mechanistic Insights

The synthesis of this compound is achieved through the direct bromination of Methyl 3-methylthiophene-2-carboxylate. The success of this transformation hinges on understanding the principles of electrophilic aromatic substitution on a substituted thiophene ring.

Thiophene Reactivity

Thiophene is an electron-rich five-membered aromatic heterocycle.[1][2][3] The sulfur heteroatom is capable of stabilizing the intermediate carbocation (σ-complex) formed during electrophilic attack through the delocalization of its lone pair of electrons.[1] This inherent electronic property makes the thiophene ring significantly more reactive towards electrophiles than benzene.[1][3][4] Electrophilic substitution on an unsubstituted thiophene ring occurs preferentially at the α-positions (C2 and C5), as attack at these positions leads to a more stable intermediate with a greater number of resonance structures.[1]

Regioselectivity in a Substituted System

In our starting material, Methyl 3-methylthiophene-2-carboxylate, the C2 and C3 positions are already substituted. The regiochemical outcome of the bromination is therefore dictated by the directing effects of the existing substituents:

-

Methyl Group (at C3): An alkyl group is an activating, ortho-, para- director. It enhances the electron density of the ring through an inductive effect, making the adjacent C2 and C4 positions more susceptible to electrophilic attack.

-

Methyl Carboxylate Group (at C2): An ester group is a deactivating, meta- director due to its electron-withdrawing nature. It reduces the nucleophilicity of the thiophene ring.

Considering these effects, the two remaining unsubstituted positions, C4 and C5, are the targets for bromination. The C5 position is an α-position, which is inherently the most reactive site on the thiophene ring.[1][3] The C4 position, while a β-position, is activated by the adjacent methyl group at C3. Therefore, the reaction with a suitable brominating agent is expected to proceed sequentially, first at the highly activated C5 position and subsequently at the C4 position, to yield the desired 4,5-dibromo product.

Choice of Brominating Agent

N-Bromosuccinimide (NBS) is a widely used and highly effective reagent for the bromination of thiophenes and other electron-rich aromatic systems.[5][6] It offers several advantages, including being a solid that is easy to handle and providing a source of electrophilic bromine under relatively mild conditions.[6] The reaction is often conducted in solvents like acetic acid or chlorinated solvents.[6]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from Methyl 3-methylthiophene-2-carboxylate using N-Bromosuccinimide.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (g) | Amount (mmol) | Equivalents |

| Methyl 3-methylthiophene-2-carboxylate | 156.20 | 5.00 | 32.01 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 12.00 | 67.42 | 2.1 |

| Acetic Acid (Glacial) | 60.05 | 100 mL | - | - |

| Saturated Sodium Bicarbonate (aq) | - | ~150 mL | - | - |

| Saturated Sodium Thiosulfate (aq) | - | ~50 mL | - | - |

| Dichloromethane (DCM) | 84.93 | ~200 mL | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | ~10 g | - | - |

Reaction Workflow Diagram

Sources

A Comprehensive Technical Guide to Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate: Synthesis, Reactivity, and Applications

Introduction: The Versatility of a Functionalized Thiophene Building Block

In the landscape of modern organic synthesis, heterocyclic compounds are indispensable scaffolds for the development of novel materials and therapeutics.[1] Among these, thiophene derivatives have garnered significant attention due to their unique electronic properties and versatile reactivity.[2][3] Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate stands out as a particularly valuable building block. Its strategically positioned functional groups—a methyl ester and two bromine atoms at distinct positions on the thiophene ring—offer a powerful platform for a variety of chemical transformations. This guide provides an in-depth exploration of the properties, synthesis, and key applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions for researchers, scientists, and professionals in drug development and materials science. Thiophene-based compounds have shown immense potential in various fields, from organic electronics to medicinal chemistry, where they form the core of numerous approved drugs.[4]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 648412-53-7 | [5][6] |

| Molecular Formula | C₇H₆Br₂O₂S | [5][6] |

| Molecular Weight | 313.99 g/mol | [5] |

| Appearance | White to yellow crystalline solid | [7] |

| Melting Point | 102-104 °C | [7] |

| Solubility | Soluble in polar organic solvents like ethanol and dimethyl sulfoxide; insoluble in water. | [7] |

| Boiling Point | 369.8 °C at 760 mmHg (Predicted) | [8] |

Spectroscopic Characterization:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two singlets. One singlet, integrating to three protons, would correspond to the methyl group at the C3 position of the thiophene ring. The second singlet, also integrating to three protons, would be attributed to the methyl group of the ester functionality. The absence of protons on the thiophene ring simplifies the spectrum.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule, including the two methyl carbons, the carbonyl carbon of the ester, and the four carbons of the thiophene ring. The positions of the brominated carbons would be shifted according to the expected electronic effects.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹. Other characteristic peaks would include C-H stretching and bending vibrations for the methyl groups and vibrations associated with the thiophene ring.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (313.99 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two bromine atoms, with prominent M⁺, M⁺+2, and M⁺+4 peaks in an approximate 1:2:1 ratio.

Synthesis of this compound

The synthesis of this compound typically starts from a more readily available thiophene derivative, such as methyl 3-methylthiophene-2-carboxylate.[5] The key transformation is the regioselective bromination of the thiophene ring.

Synthetic Workflow Diagram

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 4,5-DIBROMO-3-METHYL-THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. chembk.com [chembk.com]

- 8. 4,5-Dibromo-3-methylthiophene-2-carboxylic acid | 854626-32-7 [sigmaaldrich.com]

An In-depth Technical Guide to Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate (CAS No. 648412-53-7): A Key Intermediate in the Development of Novel Plant Health Solutions

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

This technical guide provides a comprehensive characterization of Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate, CAS Number 648412-53-7. While the audience for drug development is broad, the current body of scientific literature and patent filings primarily situates this molecule as a crucial intermediate in the synthesis of substituted thiophenecarboxamides and their analogues. These derivatives are under investigation as antibacterial agents in agriculture, with a proposed mechanism as plant defense activators. This guide will delve into the known synthesis, physicochemical properties, and the mechanistic rationale for its use in developing next-generation crop protection agents. We will explore its role in the context of inducing systemic acquired resistance in plants and provide standardized protocols for its characterization.

Introduction: The Emerging Role of Thiophene Derivatives in Agriculture

The global challenge of ensuring food security in the face of evolving plant pathogens and increasing restrictions on traditional pesticides has catalyzed research into innovative crop protection strategies. One promising avenue is the development of plant defense activators, compounds that stimulate a plant's innate immune system to resist a broad spectrum of diseases.[1][2][3] Within this field, thiophene-based compounds have emerged as a versatile chemical scaffold. Thiophene and its derivatives are known to exhibit a wide range of biological activities and are pivotal in medicinal chemistry.[4][5]

This compound (CAS No. 648412-53-7) is a key building block in the synthesis of novel thiophenecarboxamides designed to protect plants from bacterial diseases, particularly those caused by the genus Xanthomonas.[4] This guide serves as a technical resource for researchers engaged in the synthesis, characterization, and evaluation of this and related compounds for agricultural applications.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry and for formulation development.

| Property | Value | Source |

| CAS Number | 648412-53-7 | [1][2][6] |

| Molecular Formula | C₇H₆Br₂O₂S | [1][2][7] |

| Molecular Weight | 314.01 g/mol | [3][7] |

| Appearance | White to yellow crystalline solid | [8] |

| Solubility | Soluble in polar organic solvents like ethanol and dimethyl sulfoxide; insoluble in water. | [8] |

| Melting Point | 102-104 °C | [8] |

Synthesis and Purification

This compound is typically synthesized from a methylated thiophene precursor. A common synthetic route involves the bromination of Methyl 3-methylthiophene-2-carboxylate.[9]

General Synthetic Protocol

The synthesis involves the electrophilic substitution of bromine onto the thiophene ring. The starting material, Methyl 3-methylthiophene-2-carboxylate, is reacted with a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, in a suitable solvent like acetic acid.[10]

Step-by-Step Protocol:

-

Dissolution: Dissolve Methyl 3-methylthiophene-2-carboxylate in a suitable solvent (e.g., acetic acid) in a reaction vessel equipped with a stirrer and temperature control.

-

Bromination: Slowly add the brominating agent (e.g., N-bromosuccinimide) to the solution while maintaining a controlled temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench any excess brominating agent with a suitable reducing agent (e.g., sodium thiosulfate solution).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Washing: Wash the organic layer with water and brine to remove any impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Synthesis and Purification Workflow

Proposed Mechanism of Action in Plants: A Role as a Defense Activator

While direct bactericidal activity of derivatives is being explored, the primary mechanism of action for the broader class of compounds synthesized from this compound is proposed to be the activation of the plant's own defense systems.[4][8][11] This is a significant departure from traditional antibiotics and fungicides.

These compounds are thought to induce Systemic Acquired Resistance (SAR) , a long-lasting and broad-spectrum resistance that is activated throughout the plant after a localized exposure to a pathogen or a chemical elicitor.[1][2][6]

The SAR pathway is complex and involves the production of signaling molecules, with salicylic acid (SA) playing a central role.[2]

Key steps in the proposed SAR activation:

-

Perception: The plant defense activator is recognized by the plant cells.

-

Signal Transduction: A signaling cascade is initiated within the plant.

-

Salicylic Acid Accumulation: This cascade leads to the accumulation of salicylic acid.

-

Gene Activation: Salicylic acid triggers the expression of a suite of defense-related genes, including those that encode for Pathogenesis-Related (PR) proteins .[12]

-

Enhanced Resistance: The accumulation of PR proteins and other defensive compounds results in a heightened state of resistance throughout the plant, making it more resilient to subsequent pathogen attacks.

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: To confirm the presence and connectivity of protons. Expected signals would correspond to the methyl group attached to the thiophene ring and the methyl group of the ester.

-

¹³C NMR: To identify all unique carbon atoms in the molecule, including the carbons of the thiophene ring, the methyl groups, and the carbonyl carbon of the ester.

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Purpose: To determine the molecular weight of the compound and to aid in structural elucidation through fragmentation patterns. The isotopic pattern of the two bromine atoms will be a characteristic feature.

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the synthesized compound.

-

Typical Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and a polar organic solvent such as acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

Detection: UV detector set to a wavelength where the compound has maximum absorbance.

-

Broader Context and Future Directions

The investigation into this compound and its derivatives is part of a larger effort to develop sustainable agricultural solutions. The potential for these compounds to act as plant defense activators offers several advantages over traditional pesticides, including a lower risk of pathogen resistance and a more favorable environmental profile.[2]

Future research should focus on:

-

Elucidating the precise molecular targets of these thiophene-based plant activators.

-

Optimizing the structure of the derivatives to enhance their efficacy and broaden their spectrum of activity.

-

Conducting field trials to evaluate their performance under real-world agricultural conditions.

-

Exploring the potential for related thiophene scaffolds in human therapeutic areas, given the broad biological activity of this class of compounds.[5]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of novel agricultural technologies. Its role as a precursor to plant defense activators places it at the forefront of research into sustainable crop protection. This guide provides a foundational understanding of its synthesis, characterization, and proposed mechanism of action, serving as a resource to empower further innovation in this critical field.

References

-

Farmers Review Africa. (2024, March 28). Transforming Agriculture with Next-Generation Plant Activators. [Link]

-

MDPI. (n.d.). The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway. [Link]

-

ResearchGate. (n.d.). Synthetic Plant Activators for Crop Disease Management – A Review. [Link]

-

American Phytopathological Society. (n.d.). Overview of Plant Defenses. [Link]

-

CABI Digital Library. (2025, August 15). Plant Defense Mechanisms: Innate and Induced Immunity in Plants. [Link]

-

SpringerLink. (2017, August 3). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. [Link]

-

PubChem. (n.d.). Methyl 4-bromo-3-methylthiophene-2-carboxylate. [Link]

-

PubMed Central. (n.d.). Therapeutic importance of synthetic thiophene. [Link]

- Google Patents. (n.d.). WO2020007902A1 - Substituted thiophenecarboxamides and analogues as antibacterials agents.

-

ChemBK. (2024, April 10). 4,5-DIBROMO-3-METHYL-THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER. [Link]

-

MDPI. (2023, March 31). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4,5-Dibromo-3-(1-methylethoxy)-1H-pyrrole-2-carboxylic acid. [Link]

-

PubMed Central. (2024, August 20). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]

-

Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

Sources

- 1. farmersreviewafrica.com [farmersreviewafrica.com]

- 2. mdpi.com [mdpi.com]

- 3. apsnet.org [apsnet.org]

- 4. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. chembk.com [chembk.com]

- 9. 4,5-DIBROMO-3-METHYL-THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 10. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate (CAS No. 648412-53-7)[1][2]. As a substituted thiophene, this compound is of interest in medicinal chemistry and materials science. This document outlines the predicted spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), based on established principles and data from analogous structures. Furthermore, it details the experimental protocols required to obtain and validate this data, ensuring scientific rigor and reproducibility.

Introduction: The Significance of Spectroscopic Characterization

In the realm of drug development and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture of a compound, revealing details about its connectivity, functional groups, and overall structure. For a molecule such as this compound, a thorough spectroscopic analysis is the cornerstone of its chemical identity, paving the way for further investigation into its biological activity and material properties. This guide is structured to provide both a predictive framework for its spectroscopic signature and the practical methodologies for its experimental verification.

Molecular Structure and Predicted Spectroscopic Data

The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure.

Diagram 1: Molecular Structure of this compound

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For the target compound, two distinct signals are expected.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.9 | Singlet | 3H | -OCH₃ (ester) | The methyl protons of the ester group are deshielded by the adjacent oxygen atom, typically appearing in this region. |

| ~2.4 | Singlet | 3H | -CH₃ (thiophene) | The methyl group attached to the thiophene ring is expected in this region, with its precise shift influenced by the adjacent bromine and carboxylate groups. |

Causality Behind Predictions: The absence of any protons directly attached to the thiophene ring simplifies the spectrum significantly. The chemical shifts are predicted based on standard values for methyl esters and methyl groups on aromatic rings, adjusted for the electronic effects of the bromine and carboxylate substituents.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides insight into the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 | C=O (ester) | The carbonyl carbon of the ester is highly deshielded and appears at a characteristic downfield shift. |

| ~140 | C3-CH₃ | The carbon of the thiophene ring bearing the methyl group. |

| ~130 | C2-COOCH₃ | The carbon of the thiophene ring attached to the carboxylate group. |

| ~115-125 | C4-Br & C5-Br | The two carbons of the thiophene ring bonded to bromine atoms are expected in this range. Their exact shifts would require more specific data from very close analogs. |

| ~53 | -OCH₃ | The carbon of the ester's methyl group. |

| ~15 | -CH₃ | The carbon of the methyl group on the thiophene ring. |

Expert Insight: The precise assignment of the two brominated carbons (C4 and C5) can be challenging without 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation). However, their chemical shifts are confidently predicted to be within the specified range due to the heavy atom effect of bromine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~2950 | Medium-Weak | C-H | Aliphatic stretch (methyl groups) |

| ~1720 | Strong | C=O | Ester carbonyl stretch |

| ~1500-1600 | Medium | C=C | Thiophene ring stretch |

| ~1250 | Strong | C-O | Ester C-O stretch |

| ~700-800 | Strong | C-Br | Carbon-bromine stretch |

Trustworthiness of Predictions: The predicted IR bands are based on well-established correlation tables for functional groups. The strong carbonyl stretch is a particularly reliable diagnostic peak for the presence of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Rationale |

| 312/314/316 | [M]⁺ | Molecular ion peak. The characteristic isotopic pattern (approximately 1:2:1 ratio) is due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). |

| 281/283/285 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |

| 253/255/257 | [M - COOCH₃]⁺ | Loss of the entire methyl carboxylate group. |

Authoritative Grounding: The predicted isotopic pattern for the molecular ion is a definitive feature for compounds containing two bromine atoms and is a key validation point in experimental data.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reliable data, the following protocols are recommended.

Diagram 2: General Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic characterization of an organic compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1s, acquisition time of 4s.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024 scans, relaxation delay of 2s, acquisition time of 1s.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts to the residual solvent peak.

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution into the source. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

EI-MS: Introduce the sample via a direct insertion probe or GC inlet.

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a molecule containing two bromine atoms.

Conclusion: A Framework for Confident Structural Assignment

This guide provides a comprehensive, albeit predictive, spectroscopic profile for this compound. The detailed protocols and expert rationale behind the predicted data offer a robust framework for researchers in the field. By following these methodologies, scientists can confidently acquire and interpret the necessary data to unequivocally confirm the structure of this and other related novel compounds, a critical step in the journey of drug discovery and materials innovation.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Al-Yasari, R. K. (2016). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2958-2962.

- Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046.

-

PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

- Rasool, N., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry, 45(5), 1416-1433.

-

University of Wisconsin Department of Chemistry. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

ChemBK. (2024, April 10). 4,5-DIBROMO-3-METHYL-THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of NMR Spectroscopy in Modern Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that plays a pivotal role in the field of drug discovery and development.[1][2][3][4][5] By providing detailed information about molecular structure at the atomic level, NMR enables scientists to characterize novel compounds, understand drug-target interactions, and optimize lead candidates.[2][3][4][5] The structural elucidation of complex molecules, such as substituted thiophenes, is a critical step in the synthesis of new pharmaceutical agents, as these heterocycles are common scaffolds in many therapeutic agents.[6] This guide provides a comprehensive analysis of the ¹H NMR spectrum of a specific substituted thiophene, Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate, offering insights into the interpretation of its spectral data and the underlying principles of NMR spectroscopy.

Molecular Structure and Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to be relatively simple due to the absence of protons directly attached to the thiophene ring. The spectrum is expected to show two distinct singlets, corresponding to the protons of the methyl group at the C3 position and the protons of the methyl ester group at the C2 position.

Molecular Structure:

Caption: Molecular structure of this compound.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ (ester) | 3.8 - 4.0 | Singlet | 3H |

| -CH₃ (ring) | 2.2 - 2.4 | Singlet | 3H |

Rationale for Predicted Chemical Shifts

The prediction of the chemical shifts is based on the analysis of substituent effects on the thiophene ring.

-

-OCH₃ (Ester Methyl Group): The methyl protons of the ester group are expected to appear in the range of 3.8-4.0 ppm. This downfield shift is due to the deshielding effect of the adjacent oxygen atom.

-

-CH₃ (Ring Methyl Group): The protons of the methyl group attached to the C3 position of the thiophene ring are predicted to resonate at approximately 2.2-2.4 ppm. This is based on the typical chemical shift for a methyl group on an aromatic ring. For example, the methyl protons of 3-methylthiophene appear at around 2.25 ppm.[1] The presence of the two bromine atoms and the methyl ester group will have a minor influence on the chemical shift of this methyl group.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a detailed, step-by-step methodology for acquiring the ¹H NMR spectrum of this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will completely dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Addition of Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer:

| Parameter | Recommended Value |

| Pulse Program | zg30 (or a standard one-pulse experiment) |

| Number of Scans | 16 - 32 |

| Relaxation Delay (d1) | 1.0 s |

| Acquisition Time (aq) | ~4 s |

| Spectral Width (sw) | ~20 ppm |

| Transmitter Frequency Offset (o1p) | Centered on the spectral region of interest (~6 ppm) |

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

Workflow for NMR Data Acquisition and Analysis

Caption: A streamlined workflow for acquiring and analyzing NMR data.

Conclusion

This in-depth guide provides a comprehensive overview of the predicted ¹H NMR spectrum of this compound, grounded in the fundamental principles of NMR spectroscopy and substituent effects. The provided experimental protocol offers a robust framework for researchers to acquire high-quality spectral data. A thorough understanding of NMR spectroscopy is indispensable for professionals in drug development, enabling the precise characterization of novel molecules and accelerating the discovery of new therapeutic agents.

References

- NMR Spectroscopy Revolutionizes Drug Discovery. (2024).

-

Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media. Available from: [Link]

-

Application of NMR in drug discovery. researchmap. Available from: [Link]

-

The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. Available from: [Link]

Sources

- 1. 3-Methylthiophene(616-44-4) 1H NMR spectrum [chemicalbook.com]

- 2. NMR chemical shift prediction of thiophenes [stenutz.eu]

- 3. Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar [semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Thiophene Ring: An Electronic Perspective for NMR

An In-Depth Technical Guide to the ¹³C NMR Analysis of Substituted Thiophenes

For researchers, scientists, and drug development professionals, a profound understanding of the structural characteristics of heterocyclic compounds is paramount. Thiophene and its derivatives are crucial building blocks in a vast array of pharmaceutical agents and functional materials.[1][2][3] Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an indispensable tool for the unambiguous structural elucidation of these molecules.[1]

This guide provides a detailed exploration of the ¹³C NMR analysis of substituted thiophenes. Moving beyond a simple recitation of data, it delves into the causality behind spectral phenomena, offers field-proven protocols for data acquisition, and synthesizes this knowledge for practical application in research and development.

The thiophene ring is an electron-rich, five-membered aromatic heterocycle. Its aromaticity leads to a characteristic deshielding of the ring carbons in the ¹³C NMR spectrum. In unsubstituted thiophene, the C2 and C5 carbons (α-carbons) are equivalent, as are the C3 and C4 carbons (β-carbons). The α-carbons resonate further downfield (approx. 125.6 ppm) than the β-carbons (approx. 127.4 ppm in CDCl₃), a direct consequence of the sulfur heteroatom's influence on the ring's electronic structure.[4][5]

The introduction of a substituent breaks this symmetry and induces significant changes in the chemical shifts of all four ring carbons. These substituent-induced chemical shifts (SCS) are not random; they are predictable consequences of the substituent's electronic properties, primarily its inductive and resonance (mesomeric) effects.[1][6] Understanding these effects is the key to interpreting the spectra of novel thiophene derivatives.

Decoding Substituent Effects on ¹³C Chemical Shifts

The nature of a substituent and its position on the thiophene ring profoundly influence the electron density distribution, which in turn governs the shielding and deshielding of each carbon nucleus.[1]

Analysis of 2-Substituted Thiophenes

When a substituent is placed at the C2 position, it exerts its strongest influence on the adjacent C3 and the distant C5 carbon.

-

Electron-Withdrawing Groups (EWGs) , such as acetyl (-COCH₃) or nitro (-NO₂), pull electron density away from the ring. This deshields the carbons, causing their signals to shift downfield. The effect is most pronounced at the ipso-carbon (C2) and the C4 position.

-

Electron-Donating Groups (EDGs) , like methoxy (-OCH₃) or methyl (-CH₃), push electron density into the ring. This increases shielding and causes the carbon signals, particularly at C3 and C5, to shift upfield.

The interplay of these effects allows for precise structural assignment.

Logical Relationship: Substituent Effects at C2

Caption: Influence of EWGs and EDGs on the thiophene ring's electron density.

Analysis of 3-Substituted Thiophenes

Substitution at the C3 position leads to a different pattern of chemical shift changes, as the electronic effects are transmitted differently through the ring. The chemical shifts are highly sensitive to the substituent's nature, providing a clear fingerprint for identification.[1]

Table 1: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of 3-Substituted Thiophenes in CDCl₃

| Compound | C2 | C3 | C4 | C5 | Substituent Carbon |

| 3-Methylthiophene | 125.3 | 138.4 | 129.9 | 121.0 | 15.6 (CH₃) |

| 3-Bromothiophene | 122.9 | 110.1 | 129.0 | 126.0 | - |

| 3-Methoxythiophene | 121.7 | 160.0 | 101.4 | 125.8 | 58.0 (OCH₃) |

Data synthesized from BenchChem.[1]

As shown in Table 1, the ipso-carbon (C3) experiences the largest shift. An electropositive methyl group deshields C3, while the highly electronegative oxygen of the methoxy group causes a very strong downfield shift to 160.0 ppm. Conversely, the bromine atom's influence results in an upfield shift for C3 to 110.1 ppm. These distinct values are diagnostic for the substituent.

Leveraging C-H Coupling Constants for Deeper Insight

While proton-decoupled spectra are standard for simplicity, coupled spectra provide invaluable information through carbon-proton coupling constants (JCH), which can resolve ambiguities in assignments.

-

One-Bond Coupling (¹JCH): This coupling is directly related to the s-character of the C-H bond. For sp²-hybridized carbons in thiophenes, ¹JCH values are typically in the range of 160-190 Hz.[7][8] Critically, the coupling constants for the α-protons (¹JC2-H2, ¹JC5-H5) are generally larger (180-190 Hz) than for the β-protons (¹JC3-H3, ¹JC4-H4, ~165-170 Hz). This difference is a reliable tool for distinguishing between α and β carbons.

-

Long-Range Coupling (ⁿJCH, n > 1): Two- and three-bond couplings are smaller but highly useful. For instance, ³JC2-H4 is typically larger than ²JC2-H3. These long-range correlations, often determined via 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation), are essential for piecing together the carbon skeleton of complex or heavily substituted thiophenes.[9]

Table 2: Typical C-H Coupling Constants (Hz) in Thiophene

| Coupling Type | Position | Typical Value (Hz) |

| ¹JCH | C2-H2 / C5-H5 | ~185 |

| C3-H3 / C4-H4 | ~168 | |

| ²JCH | C2-H3 / C4-H5 | 4 - 5 |

| ³JCH | C2-H4 / C3-H5 | 7 - 10 |

| C2-H5 / C3-H4 | 5 - 6 |

Field-Proven Protocol for High-Quality ¹³C NMR Data Acquisition

The trustworthiness of any analysis rests on the quality of the initial data. The following protocol is a self-validating system designed to ensure reproducible, high-resolution spectra.

Step-by-Step Experimental Methodology

-

Sample Preparation:

-

Action: Weigh approximately 10-20 mg of the purified thiophene derivative. Dissolve in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Causality: A sufficient concentration is crucial to obtain a good signal-to-noise ratio in a reasonable time, compensating for the low natural abundance (1.1%) of the ¹³C isotope.[1]

-

Action: Add a small drop of Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Causality: TMS provides a universal reference point for calibrating the chemical shift scale, ensuring data comparability across different experiments and spectrometers.[1]

-

Action: Transfer the solution to a 5 mm NMR tube and cap it.

-

-

Spectrometer Setup:

-

Action: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent.

-

Causality: The lock signal compensates for any magnetic field drift over time, ensuring the stability required for long acquisition periods.[1]

-

Action: Tune and shim the spectrometer probes.

-

Causality: Tuning matches the probe's impedance to the spectrometer's electronics for maximum signal transmission. Shimming optimizes the homogeneity of the magnetic field across the sample, resulting in sharp, symmetrical peaks and higher resolution.[1]

-

-

¹³C NMR Data Acquisition:

-

Action: Select a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Causality: Proton decoupling simplifies the complex C-H splitting patterns into single lines for each unique carbon, dramatically increasing both resolution and the signal-to-noise ratio due to the Nuclear Overhauser Effect (NOE).[1][10]

-

Action: Set the spectral width to encompass the expected chemical shift range (e.g., 0-200 ppm for most thiophenes).

-

Action: Set the number of scans to a value appropriate for the sample concentration (e.g., 1024 to 4096 scans).

-

Causality: A larger number of scans is required to average out noise and detect the weak ¹³C signal.[2]

-

Action: Set a relaxation delay (D1) of 2-5 seconds.

-

Causality: This is a critical step. A sufficient delay ensures that all carbon nuclei, especially slow-relaxing quaternary carbons, have time to return to thermal equilibrium before the next pulse. This minimizes signal saturation and allows for more quantitatively reliable peak intensities.[1]

-

-

Data Processing:

-

Action: Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Action: Phase correct the spectrum to ensure all peaks are in pure absorption mode (positive and upright).

-

Action: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Causality: These processing steps convert the raw time-domain data into the familiar frequency-domain spectrum and ensure it is accurately represented and referenced.[1]

-

Workflow: From Sample to Structure

Caption: A comprehensive workflow for NMR data acquisition and structural analysis.

References

-

Sone, T., Takahashi, K., & Fujieda, K. ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Wiley Online Library. [Link]

-

Satonaka, H., Abe, K., & Hirota, M. 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Oxford Academic. [Link]

-

Narasimhaswamy, T., Somanathan, N., Lee, D. K., & Ramamoorthy, A. Synthesis and 13C CPMAS NMR Characterization of Novel Thiophene-Based Nematogens. ACS Publications. [Link]

-

Fujieda, K., Takahashi, K., & Sone, T. The C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Oxford Academic. [Link]

-

NMR chemical shift prediction of thiophenes. Stenutz. [Link]

-

Narasimhaswamy, T., Somanathan, N., Lee, D. K., & Ramamoorthy, A. Synthesis and 13C CPMAS NMR Characterization of Novel Thiophene-Based Nematogens. American Chemical Society. [Link]

-

Coefficients of the contribution of substituents to the 13 C chemical shifts. ResearchGate. [Link]

-

Transmission of substituent effects in thiophenes. Infrared and carbon-13 nuclear magnetic resonance studies. Journal of Organic Chemistry. [Link]

-

Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv. [Link]

-

NMR Spectroscopy – 13C NMR Coupling Constants. Organic Chemistry Data & Info. [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Research Publication and Reviews. [Link]

-

An Analysis of the Substituent Effects on 13C and 17O NMR Chemical Shifts of Some 5-Substituted 2-Acetylthiophenes by Linear Free Energy Relationships. ResearchGate. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Studies of substituent effects by carbon‐13 NMR spectroscopy. Thiophene and furan chalcone analogues. KISTI. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

13 Carbon NMR. NMR Service. [Link]

-

Analysis of A2B2 High‐Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes. AIP Publishing. [Link]

-

Coupling constants for 1H and 13C NMR. University of Regensburg. [Link]

-

The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. [Link]

-

Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Publications. [Link]

-

Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. CORE. [Link]

-

1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. ResearchGate. [Link]

-

13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. ResearchGate. [Link]

-

13C Direct Detected NMR for Challenging Systems. ACS Publications. [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

-

Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic. The Royal Society of Chemistry. [Link]

-

Carbon-13 NMR Chemical Shift: A Descriptor for Electronic Structure and Reactivity of Organometallic Compounds. ACS Publications. [Link]

-

interpreting C-13 NMR spectra. Chemguide. [Link]

-

Coupling Constants For 1h and 13c NMR. Scribd. [Link]

-

C13 NMR and X-Nuclei Reference Database. Modgraph. [Link]

-

Summary of C13-NMR Interpretation. University of Colorado Boulder. [Link]

-

2-FLUOR-THIOPHEN - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Interpretation of 13C NMR Spectra. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. journalwjarr.com [journalwjarr.com]

- 4. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. rubingroup.org [rubingroup.org]

- 8. scribd.com [scribd.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. 13Carbon NMR [chem.ch.huji.ac.il]

Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry of Polybrominated Thiophene Esters

Abstract

Polybrominated thiophene esters represent a class of molecules with growing significance in materials science and pharmaceutical development. Their unique electronic properties, derived from the synergistic effects of the thiophene ring and bromine substituents, make them attractive candidates for novel applications. However, the structural complexity and potential for isomerism present considerable analytical challenges. Mass spectrometry (MS) stands as an indispensable tool for the unambiguous identification, structural elucidation, and quantification of these compounds. This guide provides an in-depth exploration of the mass spectrometric analysis of polybrominated thiophene esters, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in field-proven insights and authoritative references. We will delve into the nuances of ionization techniques, decode characteristic fragmentation patterns, and present robust analytical workflows designed to ensure scientific integrity and accelerate research.

Introduction: The Analytical Imperative

Polybrominated thiophene esters are emerging as critical components in the development of organic semiconductors, flame retardants, and pharmacologically active agents. The number and position of bromine atoms on the thiophene ring, combined with the nature of the ester group, profoundly influence the molecule's chemical and physical properties. Consequently, precise analytical characterization is not merely a procedural step but a cornerstone of effective research and development.

Mass spectrometry, with its unparalleled sensitivity and structural resolving power, is uniquely suited for this task. It allows for the determination of molecular weight, elemental composition, and the intricate details of molecular architecture through controlled fragmentation. This guide will navigate the specific challenges posed by these analytes, from their potential thermal lability to the distinctive isotopic signatures imparted by bromine.

The Bromine Isotopic Signature: A Foundational Principle

A key feature in the mass spectrometry of any brominated compound is the characteristic isotopic pattern of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal proportions (approximately 50.7% and 49.3%, respectively)[1]. This 1:1 ratio creates a distinctive "M" and "M+2" peak cluster for any ion containing a single bromine atom, where the peaks are of roughly equal intensity and separated by two mass-to-charge (m/z) units[2][3].

This signature is a powerful diagnostic tool. The presence of multiple bromine atoms in a molecule or fragment generates a predictable multinomial distribution of isotopic peaks. For instance, an ion with two bromine atoms will exhibit an M, M+2, and M+4 peak cluster with a characteristic intensity ratio of approximately 1:2:1[2]. Recognizing these patterns is the first and most crucial step in identifying brominated species within a mass spectrum.

Table 1: Theoretical Isotopic Peak Ratios for Ions Containing Multiple Bromine Atoms

| Number of Bromine Atoms | Isotopic Peaks | Approximate Intensity Ratio |

| 1 | M, M+2 | 1:1 |

| 2 | M, M+2, M+4 | 1:2:1 |

| 3 | M, M+2, M+4, M+6 | 1:3:3:1 |

| 4 | M, M+2, M+4, M+6, M+8 | 1:4:6:4:1 |

Ionization Techniques: Tailoring the Approach to the Analyte

The choice of ionization technique is paramount and depends critically on the analyte's volatility, thermal stability, and polarity, as well as the desired analytical outcome (e.g., molecular weight confirmation vs. detailed fragmentation).

Electron Ionization (EI)

Often coupled with Gas Chromatography (GC), Electron Ionization is a high-energy, "hard" ionization technique.[4] A beam of 70 eV electrons bombards the analyte molecule, causing the ejection of an electron to form a molecular ion (M•+)[5]. The significant excess energy deposited during this process leads to extensive and reproducible fragmentation[5][6].

-

Expertise & Causality: EI is the method of choice for volatile and thermally stable polybrominated thiophene esters. Its strength lies in generating rich fragmentation patterns that serve as a "fingerprint" for library matching and detailed structural analysis[4]. However, for many compounds, the molecular ion may be weak or entirely absent due to the high degree of fragmentation[5]. The position of bromine substituents can influence fragmentation pathways; for instance, congeners without ortho-bromine substitution may exhibit more robust molecular ions[7].

Electrospray Ionization (ESI)

ESI is a "soft" ionization technique, ideal for less volatile, thermally labile, or more polar molecules, making it highly compatible with Liquid Chromatography (LC).[8][9] It generates ions by applying a strong electric field to a liquid solution, creating a fine spray of charged droplets. As the solvent evaporates, ions are transferred into the gas phase, typically as protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺.

-

Expertise & Causality: For polybrominated thiophene esters that are not amenable to GC, LC-ESI-MS is the preferred approach. The gentle nature of ESI usually preserves the molecular ion, making it excellent for accurate molecular weight determination. The choice of mobile phase pH can significantly impact ionization efficiency; while acidic conditions are common, exploring neutral or even basic mobile phases can surprisingly enhance the signal for certain nitrogen-containing compounds[10]. For nonpolar thiophene esters, derivatization to introduce an ionizable group may be necessary to achieve ESI activity[11].

Atmospheric Pressure Chemical Ionization (APCI) & Atmospheric Pressure Photoionization (APPI)

APCI and APPI are alternative ionization sources for LC-MS, often excelling where ESI falls short, particularly for nonpolar compounds. APCI uses a corona discharge to ionize the mobile phase, which then transfers charge to the analyte. APPI employs UV photons to ionize the analyte, often with the aid of a dopant.

-

Expertise & Causality: These techniques are particularly valuable for analyzing polybrominated compounds that lack easily ionizable functional groups. For instance, LC-APPI-MS/MS has been successfully used for the analysis of polybrominated diphenyl ethers (PBDEs), a related class of compounds, overcoming the thermal degradation issues seen with GC methods for highly brominated congeners[12][13]. GC can also be coupled with an APCI source, which has shown to increase sensitivity for brominated flame retardants compared to traditional EI[14].

Decoding Fragmentation Patterns

The dissociation of the molecular ion provides the roadmap to its structure[15]. For polybrominated thiophene esters, fragmentation is influenced by the thiophene ring, the ester functional group, and the bromine substituents.

Key Fragmentation Pathways

Under EI conditions, common fragmentation pathways include:

-

α-Cleavage: The most common fragmentation for esters involves cleavage of the bonds adjacent to the carbonyl group[16][17]. This can result in the loss of the alkoxy group (-OR) to form a stable acylium ion, or loss of the acyl group.

-

Loss of Bromine: Cleavage of the C-Br bond is a facile process. This can occur via the loss of a bromine radical (•Br) or, more commonly in EI, the concerted loss of Br₂ from the molecular ion, which is a characteristic fragmentation for polybrominated compounds[18]. The loss of halogens is a common fragmentation pathway.

-

Thiophene Ring Fragmentation: The stable aromatic thiophene ring can also fragment, often through the loss of CS or C₂H₂S moieties, although this typically requires higher energy. The NIST mass spectrum for 3,4-dibromothiophene shows significant fragmentation beyond the initial loss of bromine[19].

The following diagram illustrates a plausible fragmentation pathway for a generic brominated thiophene ester under EI conditions.

Caption: Plausible EI fragmentation of a polybrominated thiophene ester.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for definitive structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. This allows for the systematic deconstruction of the molecule.

-

Trustworthiness: MS/MS provides a self-validating system. By isolating an ion with the characteristic bromine isotopic pattern and observing product ions that also exhibit predictable bromine patterns (e.g., loss of a single Br atom), the analyst can be highly confident in the structural assignment. This technique is crucial for differentiating isomers, as compounds with the same elemental formula often yield distinct MS/MS spectra. GC-MS/MS methods have been developed for the highly selective analysis of brominated compounds in complex matrices[20][21].

Experimental Protocols & Workflows

Protocol: GC-EI-MS for Volatile Analytes

This protocol is suitable for thermally stable, volatile polybrominated thiophene esters.

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, hexane) to a final concentration of 1-10 µg/mL.

-

GC System:

-

Injector: Split/splitless inlet, 280 °C. Use a 1 µL injection volume.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program: Initial temperature 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min. This program must be optimized for the specific analytes.

-

-

MS System (EI):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Analyzer: Scan from m/z 50 to 800.

-

Data Analysis: Identify the molecular ion cluster and characteristic fragment ions. Compare the full spectrum to spectral libraries (e.g., NIST) for tentative identification.

-

Protocol: LC-ESI-MS for Non-Volatile Analytes

This protocol is designed for less volatile or thermally sensitive polybrominated thiophene esters.

-

Sample Preparation: Dissolve the sample in a mobile-phase compatible solvent (e.g., methanol, acetonitrile) to a concentration of 1-10 µg/mL. Filter through a 0.22 µm syringe filter.

-

LC System:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. This gradient must be optimized.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS System (ESI):

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas: Nitrogen at 300 °C with a flow of 8 L/min.

-

Mass Analyzer: Scan from m/z 100 to 1000. For higher confidence, use a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap to obtain accurate mass measurements for elemental composition determination.

-

General Analytical Workflow

Caption: A comprehensive workflow for MS analysis of thiophene esters.

Conclusion and Future Outlook

The mass spectrometric analysis of polybrominated thiophene esters is a multifaceted task that demands a methodical approach, from the selection of the appropriate ionization source to the detailed interpretation of isotopic patterns and fragmentation data. By leveraging the distinct isotopic signature of bromine, analysts can readily identify target compounds. The strategic application of hard ionization techniques like EI provides deep structural detail through fragmentation, while soft ionization methods such as ESI are indispensable for determining the molecular weight of larger or more labile molecules. Advanced techniques, particularly high-resolution mass spectrometry and tandem MS/MS, provide the highest level of analytical confidence, enabling unambiguous formula determination and isomeric differentiation. As research into novel polybrominated thiophene esters continues to expand, the robust and validated mass spectrometric workflows outlined in this guide will serve as a critical tool for accelerating discovery and ensuring the scientific rigor required in modern drug development and materials science.

References

-

Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

-

Other Important Isotopes- Br and Cl. Chemistry LibreTexts. [Link]

-

mass spectra - the M+2 peak. Chemguide. [Link]

-

Determination of Polybrominated Diphenyl Ethers (PBDEs) and Hexabromocyclododecanes (HBCDs) in indoor dust and biological material using APPI-LC-MS/MS. SCIEX. [Link]

-

Ch13 - Mass Spectroscopy. University of Calgary. [Link]

-

Mass spectrometry. University of California, Davis. [Link]

-

Analysis of hydroxylated polybrominated diphenyl ethers in plant samples using ultra performance liquid chromatography-mass spectrometry. ResearchGate. [Link]

-

Analysis of polybrominated diphenyl ethers (PBDEs) by liquid chromatography with negative-ion atmospheric pressure photoionization tandem mass spectrometry (LC/NI-APPI/MS/MS): Application to house dust. ResearchGate. [Link]

-

Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC. [Link]

-

Determination of Polyhalogenated Hydrocarbons by Glass Capillary Gas Chromatography-Negative Ion Chemical Ionization Mass Spectrometry. Analytical Chemistry. [Link]

-

Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PubMed Central. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. PubMed. [Link]

-

Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. [Link]

-

Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. Agilent. [Link]

-

Determination of polybrominated diphenyl ethers in serum using isotope internal standard-gas chromatography-high resolution dual-focus magnetic mass spectrometry. National Institutes of Health. [Link]

-

QUICKLY UNDERSTAND ELECTRON IONIZATION (EI Explained For Beginners). YouTube. [Link]

-

Electron Ionization. Chemistry LibreTexts. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. [Link]

-

Thiophene, 3,4-dibromo-. NIST WebBook. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Mass spectrometry evidence for self-rigidification of π-conjugated oligomers containing 3,4-ethylenedioxythiophene groups using RRKM theory and internal energy calibration. PubMed. [Link]

-

Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. ResearchGate. [Link]

-

Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. eDiss. [Link]

-

Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterisation of Supramolecules and Coordination Compounds. ChemRxiv. [Link]

-

Electron impact and electron capture negative ionization mass spectra of polybrominated diphenyl ethers and methoxylated polybrominated diphenyl ethers. PubMed. [Link]

-

Increased electrospray ionization intensities and expanded chromatographic possibilities for emerging contaminants using mobile phases of different pH. PubMed. [Link]

-

Derivatization for electrospray ionization-mass spectrometry. 4. Alkenes and alkynes. PubMed. [Link]

-

13 C NMR spectrum of the poly(thio ester) 4f. ResearchGate. [Link]

-

Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. ResearchGate. [Link]

-

Mass Spectrometry Study of Acylthioureas and Acylthiocarbamates. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ediss.uni-goettingen.de [ediss.uni-goettingen.de]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Increased electrospray ionization intensities and expanded chromatographic possibilities for emerging contaminants using mobile phases of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Derivatization for electrospray ionization-mass spectrometry. 4. Alkenes and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sciex.com [sciex.com]

- 13. researchgate.net [researchgate.net]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. www1.udel.edu [www1.udel.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Electron impact and electron capture negative ionization mass spectra of polybrominated diphenyl ethers and methoxylated polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thiophene, 3,4-dibromo- [webbook.nist.gov]

- 20. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. agilent.com [agilent.com]

The Architecture of Matter: A Technical Guide to the Crystal Structure of Substituted Methyl Thiophene-2-carboxylates

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the crystalline architecture of substituted methyl thiophene-2-carboxylates, a class of molecules with significant relevance in medicinal chemistry and materials science. By understanding the principles of their synthesis, crystal packing, and intermolecular interactions, researchers can gain crucial insights into their physicochemical properties, guiding the rational design of novel therapeutic agents and functional materials.

Introduction: The Significance of Crystal Structure in Thiophene Chemistry

Thiophene and its derivatives are considered privileged scaffolds in drug design, appearing in a wide array of pharmacologically active compounds.[1] The three-dimensional arrangement of these molecules in the solid state—their crystal structure—is not merely a static curiosity but a critical determinant of their bulk properties, including solubility, stability, bioavailability, and solid-state reactivity. For drug development professionals, controlling the crystalline form (polymorphism) is paramount for ensuring consistent efficacy and safety of an active pharmaceutical ingredient (API).

This guide will dissect the journey from molecular synthesis to the elucidation and interpretation of the crystal structure of substituted methyl thiophene-2-carboxylates, providing both the theoretical underpinnings and practical, field-proven methodologies.

Synthesis of Substituted Methyl Thiophene-2-carboxylates: Building the Molecular Framework

The foundation of any crystallographic study is the synthesis of high-purity single crystals. The Gewald reaction is a robust and versatile one-pot, multi-component reaction for synthesizing polysubstituted 2-aminothiophenes, which are common precursors to the target molecules of this guide.[2][3][4]

The Gewald Reaction: A Powerful Tool for Thiophene Synthesis

The Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[5] The versatility of this reaction allows for the introduction of a wide variety of substituents onto the thiophene ring.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes [2]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (e.g., acetone, 10 mmol), the active methylene compound (e.g., ethyl cyanoacetate, 10 mmol), and elemental sulfur (12 mmol).

-

Solvent and Catalyst Addition: Add a suitable polar solvent, such as ethanol or methanol (20-30 mL). Introduce the base catalyst (e.g., morpholine or triethylamine, 10-20 mol%).

-

Reaction Conditions: Stir the reaction mixture at a gentle heat (40-50 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is quenched with ice-cold water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, concentrated under reduced pressure, and the crude product is purified by column chromatography.

Causality Behind Experimental Choices: The use of a polar solvent enhances the solubility and reactivity of elemental sulfur.[2] Gentle heating is often necessary to overcome the activation energy of the reaction, but excessive heat can lead to unwanted side reactions. The choice of base is critical for catalyzing the initial Knoevenagel-Cope condensation.[2]

Further Functionalization

Once the 2-aminothiophene scaffold is synthesized, further modifications, such as diazotization followed by Sandmeyer-type reactions, can be employed to introduce a variety of substituents, including halogens and nitro groups, at specific positions on the thiophene ring. Esterification of the corresponding carboxylic acids yields the target methyl thiophene-2-carboxylates.

Unveiling the Crystal Architecture: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7] It provides a wealth of information, including unit cell dimensions, bond lengths, bond angles, and details of intermolecular interactions.[1]

The SC-XRD Workflow: From Crystal to Structure

The process of determining a crystal structure via SC-XRD can be broken down into several key stages, from sample preparation to the final refinement of the structural model.

Diagram: Single-Crystal X-ray Diffraction Workflow

Caption: The workflow for determining a crystal structure using single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction [1][8][9]

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam and rotated. The diffracted X-rays are recorded by a detector, generating a series of diffraction images.

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots. These intensities are then scaled and merged to create a unique set of reflection data.[10]

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson synthesis to obtain an initial electron density map and a preliminary structural model.[11]

-

Structure Refinement: The initial model is refined using a least-squares method to improve the agreement between the observed and calculated diffraction data.[6][12] This iterative process involves adjusting atomic positions, thermal parameters, and occupancies.

-

Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The results are typically reported in a Crystallographic Information File (CIF).

Interpreting the Crystalline Blueprint: A Case Study of Methyl 3-Aminothiophene-2-carboxylate

The crystal structure of methyl 3-aminothiophene-2-carboxylate (matc) provides an excellent example of how intermolecular forces dictate the packing of these molecules in the solid state.

Crystallographic Data